3-Pyridinecarboxamide, 6-cyano-2-methyl-

Description

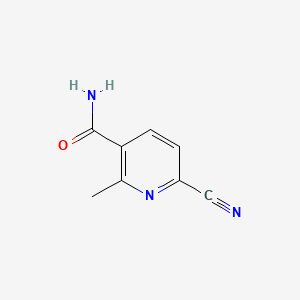

3-Pyridinecarboxamide, 6-cyano-2-methyl- is a pyridine derivative characterized by a cyano (-CN) group at position 6, a methyl (-CH₃) substituent at position 2, and a carboxamide (-CONH₂) group at position 2. This compound belongs to a broader class of pyridine-based molecules with diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structural features—electron-withdrawing cyano and carboxamide groups combined with a methyl donor—impart unique electronic and steric properties, influencing reactivity, solubility, and binding affinity in biological systems.

For instance, compounds like 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide () and PF-01247324 (6-amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide, ) share functional group similarities, enabling indirect comparisons.

Properties

IUPAC Name |

6-cyano-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-7(8(10)12)3-2-6(4-9)11-5/h2-3H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDCXLGSJSZUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, 6-cyano-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Pyridinecarboxamide, 6-cyano-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-Pyridinecarboxamide derivatives are pivotal in the development of pharmaceutical agents due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents and their role in combating various diseases.

Anticancer Activity

Research indicates that pyridine derivatives exhibit notable cytotoxic effects against cancer cell lines. For instance, a study synthesized novel pyridine compounds and tested them against cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells, demonstrating significant cytotoxicity . The mechanisms underlying these effects often involve the inhibition of specific cellular pathways that are critical for cancer cell survival.

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-Pyridinecarboxamide, 6-cyano-2-methyl- | HeLa | 12.5 | |

| Novel Pyridine Derivative | AMGM5 | 15.0 |

Antimicrobial Properties

Additionally, pyridine derivatives have been studied for their antimicrobial properties. They demonstrate effectiveness against various bacterial strains, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

3-Pyridinecarboxamide derivatives can be utilized as monomers in polymerization processes, leading to the creation of high-performance materials with enhanced thermal stability and mechanical properties. For example, the incorporation of pyridine units into polymer backbones has been shown to improve conductivity and thermal resistance .

Table 2: Properties of Pyridine-Based Polymers

| Polymer Type | Thermal Stability (°C) | Conductivity (S/m) | Reference |

|---|---|---|---|

| Pyridine-based Polymer | 250 | 0.05 | |

| Conventional Polymer | 180 | 0.01 |

Environmental Applications

In recent years, there has been a growing interest in the environmental applications of pyridine derivatives, particularly in green chemistry initiatives.

Green Synthesis Techniques

The synthesis of 3-pyridinecarboxamide derivatives often employs green chemistry principles, such as microwave-assisted synthesis and one-pot reactions that minimize waste and reduce reaction times . These methods not only enhance efficiency but also align with sustainable practices in chemical manufacturing.

Case Studies

Several case studies illustrate the practical applications of 3-pyridinecarboxamide, 6-cyano-2-methyl-:

-

Case Study 1: Anticancer Drug Development

A research team developed a series of pyridine derivatives with varying substitutions and assessed their anticancer activity using both in vitro and in vivo models. The study revealed that certain modifications significantly enhanced the potency against tumor cells while reducing toxicity to normal cells . -

Case Study 2: Polymer Applications

Another study focused on synthesizing a new class of conductive polymers using pyridine derivatives as building blocks. The resulting materials exhibited superior electrical properties compared to traditional polymers, making them suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 6-cyano-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Pyridinecarboxamide, 6-cyano-2-methyl- with structurally related pyridine derivatives:

Key Observations :

- Electronic Effects: The cyano group in 3-Pyridinecarboxamide, 6-cyano-2-methyl- enhances electrophilicity at the pyridine ring, similar to PF-01247324 . However, the methyl group at position 2 introduces steric hindrance absent in fluorinated analogs like (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate .

- Synthetic Utility: Thienopyridine analogs () demonstrate the role of cyano-carboxamide motifs in constructing polyheterocyclic systems, a pathway applicable to the target compound .

Physicochemical Properties

- Lipophilicity: The methyl group in 3-Pyridinecarboxamide, 6-cyano-2-methyl- likely increases logP compared to hydrophilic derivatives like 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide (Ethoxy group enhances solubility) .

- Thermal Stability: Methyl substituents generally improve thermal stability, as seen in ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (), which decomposes at 197°C .

Spectroscopic Characterization

- IR Spectroscopy: The cyano group (~2220 cm⁻¹) and carboxamide (~1640–1550 cm⁻¹) in related compounds () provide diagnostic peaks for structural confirmation .

- Mass Spectrometry : High-resolution mass data for analogs (e.g., CHEMBL1540818 in ) suggest a molecular ion peak at m/z ~175 for the target compound .

Research Implications and Gaps

- Medicinal Chemistry : The target compound’s scaffold could be optimized for kinase inhibition, leveraging precedents like PF-01247324’s TRPA1 antagonism .

- Synthetic Challenges : Steric effects from the methyl group may complicate regioselective functionalization, necessitating tailored catalysts or protecting groups.

- Data Limitations : Direct experimental data (e.g., crystallographic studies, bioactivity) are absent in the provided evidence. SHELX-based refinement () could resolve structural ambiguities .

Q & A

Basic: What are the recommended synthetic routes for 3-Pyridinecarboxamide, 6-cyano-2-methyl-?

The synthesis of 3-Pyridinecarboxamide derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, or coupling reactions. For example, intermediates like N-cyano-N-methyl groups can be introduced via cyanation reactions using reagents such as cyanogen bromide under controlled pH conditions . Key steps include:

- Cyclization : Pyridine ring formation via cyclocondensation of β-ketoamides with ammonia derivatives.

- Functionalization : Introduction of cyano groups at the 6-position using CuCN or KCN in DMF .

- Purification : HPLC (≥98% purity) is critical for isolating the target compound, as impurities can skew biological assay results .

Basic: How can structural characterization of 3-Pyridinecarboxamide derivatives be optimized?

Structural validation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at 2-position, cyano at 6-position) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 161.16068 g/mol for CHNO) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in related pyridinecarboxamide derivatives .

Advanced: What experimental design considerations are critical for studying the biological activity of this compound?

- Target Selection : Prioritize targets with structural relevance. For instance, pyridinecarboxamide derivatives have shown inhibition of ion channels (e.g., Na/Ca exchanger NCX3, IC = 18 nM) .

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–10 µM) to assess potency and selectivity.

- Control Compounds : Include analogs like 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide to benchmark activity .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridinecarboxamide derivatives?

Discrepancies often arise from:

- Structural Variability : Minor substituent changes (e.g., trifluoromethyl vs. cyano groups) significantly alter binding affinity .

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (HEK293 vs. CHO) can impact results. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST) to identify trends .

Advanced: What strategies optimize the yield of 6-cyano-substituted pyridinecarboxamides?

- Catalyst Screening : Pd/C or CuI catalysts enhance cyano group introduction efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for cyanation .

- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., hydrolysis of cyano to amide) .

Advanced: How do computational methods aid in predicting the pharmacokinetics of this compound?

- Molecular Dynamics (MD) Simulations : Assess binding modes to targets like kinases or ion channels .

- ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~1.2 for CHNO), suggesting moderate blood-brain barrier permeability .

- Docking Studies : Compare with co-crystallized ligands (e.g., NCX3 inhibitors) to prioritize derivatives for synthesis .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Purification Bottlenecks : Scale-up of HPLC (>1 g) requires gradient elution optimization to maintain purity .

- Toxicity Profiling : Metabolite identification (e.g., cytochrome P450 assays) is essential to mitigate off-target effects .

- Formulation Stability : Assess solubility in saline or PEG-400 for preclinical dosing .

Advanced: How can researchers validate the mechanism of action for this compound in disease models?

- Genetic Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., NCX3) and confirm phenotypic rescue .

- Biomarker Analysis : Monitor downstream markers (e.g., calcium flux for ion channel modulators) .

- In Vivo Efficacy : Test in orthotopic cancer models, given precedents of related compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.